

A Technical Guide to the Discovery and History of Sodium Hexafluorophosphate

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Compound of Interest

Compound Name: Sodium hexafluorophosphate

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hexafluorophosphate (NaPF_6) is an inorganic salt that has evolved from a laboratory curiosity to a critical component in modern energy storage technologies, most notably as an electrolyte in sodium-ion batteries. This guide provides a comprehensive overview of its discovery, tracing the initial synthesis of the hexafluorophosphate anion to the development of reliable production methods for the sodium salt. It details key historical experimental protocols, presents physical and chemical data in a structured format, and illustrates the logical progression and methodologies through technical diagrams. This document serves as a fundamental resource for professionals requiring an in-depth understanding of this pivotal chemical compound.

Introduction: The Genesis of a Non-Coordinating Anion

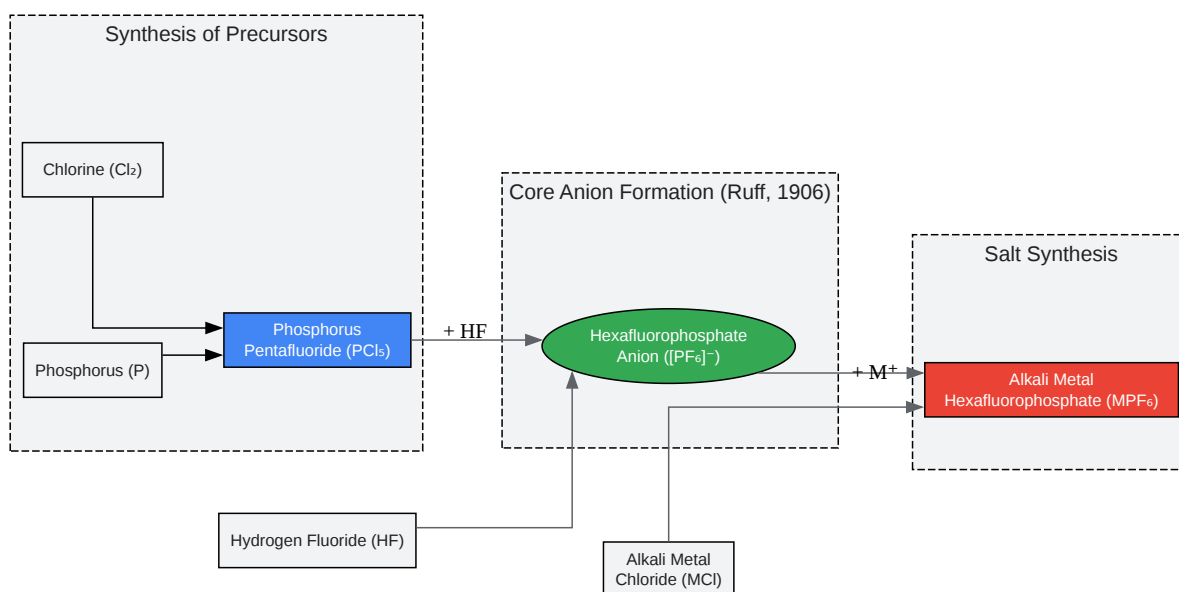
The history of **sodium hexafluorophosphate** is intrinsically linked to the pioneering work in fluorine chemistry in the early 20th century. The discovery of the hexafluorophosphate ($[\text{PF}_6]^-$) anion itself was a critical first step. This octahedral, non-coordinating anion is isoelectronic with sulfur hexafluoride (SF_6) and is noted for its high stability and poor nucleophilicity[1]. These properties would later prove essential for its application in electrochemical systems, where it facilitates ionic conductivity without interfering with the electrode reactions[1].

The journey from the discovery of the anion to the widespread use of its sodium salt spans several decades, marked by advancements in synthetic chemistry and the rise of battery technology.

The Foundational Discovery

The first documented synthesis and characterization of the hexafluorophosphate anion were achieved in 1906 by German chemist Otto Ruff and his colleagues. Their work, "Über die Salze der Phosphor-hexafluorwasserstoffsäure" (On the Salts of Hexafluorophosphoric Acid), described the reaction of phosphorus pentachloride (PCl_5) with ammonium fluoride in hydrofluoric acid, leading to the formation of ammonium hexafluorophosphate. This foundational research laid the chemical groundwork for the entire class of hexafluorophosphate salts.

The logical pathway from elemental precursors to the synthesis of the hexafluorophosphate anion is depicted below.



Conceptual Pathway to Hexafluorophosphate Salts

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Conceptual pathway from precursors to hexafluorophosphate salts.

Development of a Standardized Synthesis

While the anion was known, a reliable and well-documented method for producing high-purity **sodium hexafluorophosphate** was needed for broader study and application. This was comprehensively addressed in a 1950 publication in the peer-reviewed series *Inorganic Syntheses*. In this work, M. M. Woyski, W. J. Shenk, and E. R. Pellon detailed a robust procedure for synthesizing sodium, ammonium, and potassium hexafluorophosphates.

The synthesis for **sodium hexafluorophosphate** is based on the reaction of phosphorus pentachloride and sodium chloride in liquid hydrogen fluoride^[1].

Overall Reaction: $\text{PCl}_5 + \text{NaCl} + 6\text{HF} \rightarrow \text{NaPF}_6 + 6\text{HCl}$

This method became a standard reference for the laboratory-scale production of the salt.

Key Experimental Protocol: The Woyski, Shenk, and Pellon Method (1950)

The following protocol is an adaptation of the procedure detailed in *Inorganic Syntheses*, Volume 3.

Caution: This procedure involves extremely hazardous materials, including liquid hydrogen fluoride and phosphorus pentachloride, and should only be performed by trained professionals in a specialized chemical fume hood with appropriate personal protective equipment.

Apparatus:

- A platinum or copper reaction vessel, as these materials are resistant to hydrogen fluoride.
- A stirrer suitable for corrosive environments.
- A cooling bath (e.g., dry ice/acetone).
- An oil bath for controlled heating.

- A system for the safe handling and venting of hydrogen chloride (HCl) gas.

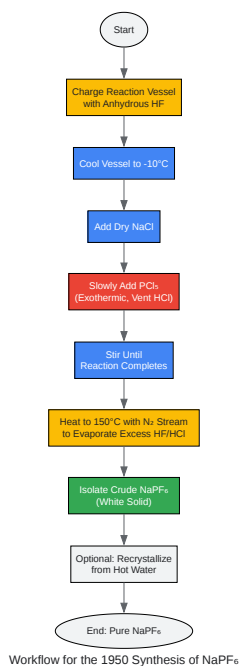
Reagents:

- Anhydrous Hydrogen Fluoride (HF)
- Phosphorus Pentachloride (PCl₅)
- Sodium Chloride (NaCl), finely ground and dried

Procedure:

- Preparation: The reaction vessel is charged with anhydrous hydrogen fluoride and cooled to approximately -10°C.
- Addition of Reactants: Finely ground, dry sodium chloride is added to the stirred liquid HF. Subsequently, phosphorus pentachloride is added slowly in small portions.
- Reaction: The reaction is exothermic and generates a significant amount of hydrogen chloride gas, which must be safely vented. The addition of PCl₅ is controlled to maintain the temperature and prevent excessive foaming. The mixture is stirred until the reaction is complete.
- Isolation: The excess hydrogen fluoride is removed by evaporation. This is achieved by placing the reaction vessel in an oil bath and gradually increasing the temperature to 150°C while passing a stream of dry nitrogen through the vessel to carry away the HF and any remaining HCl.
- Purification: The resulting crude NaPF₆ is a white, crystalline solid. For higher purity, the product can be recrystallized. A common method involves dissolving the crude product in a minimal amount of hot water, filtering the solution, and then cooling it to induce crystallization. The crystals are then filtered and dried under vacuum.

The general workflow for this landmark synthesis is outlined below.



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Experimental workflow based on the Woyski et al. (1950) method.

Physical and Chemical Properties

The data below has been aggregated from early reports and modern chemical databases to provide a baseline for the properties of **sodium hexafluorophosphate**.

Property	Value	Citation(s)
Chemical Formula	NaPF ₆	[2][3]
Molar Mass	167.95 g/mol	[2]
Appearance	White crystalline powder	[3][4]
Density	2.369 g/cm ³ at 25°C	[2]
Melting Point	>200°C	[2]
Water Solubility	Highly soluble; some sources note recrystallization from water is possible but with significant loss due to high solubility. Other commercial sources describe it as slightly soluble, indicating sensitivity to hydrolysis.	[2][3][4]
Organic Solvents	Soluble in methanol, ethanol, acetone, and carbonate-based solvents.	[4]
Hygroscopicity	Hygroscopic; sensitive to moisture. Decomposes in the presence of water vapor.	[3]

Evolution of Applications

For many years after its discovery, **sodium hexafluorophosphate** remained a compound of primarily academic interest. Its utility was found in inorganic and organometallic synthesis as a source of the non-coordinating hexafluorophosphate anion.

The major shift in its application came with the development of battery technology. While lithium-ion batteries, commercialized in the early 1990s, became the dominant technology using lithium hexafluorophosphate (LiPF₆), recent research focus has shifted towards alternatives due to the cost and resource constraints of lithium. Sodium-ion batteries (SIBs) have emerged as a promising alternative, leveraging the natural abundance and low cost of

sodium. In this context, **sodium hexafluorophosphate** has become a leading electrolyte salt for SIBs due to its good ionic conductivity, high electrochemical stability, and its ability to form a stable passivation layer on aluminum current collectors[3].

Conclusion

The history of **sodium hexafluorophosphate** is a clear example of a material's journey from fundamental chemical discovery to a key enabling component of modern technology. Beginning with the foundational work of Otto Ruff in 1906, through the establishment of standardized synthesis by Woyski, Shenk, and Pellon in 1950, NaPF_6 is now central to the advancement of next-generation energy storage. A thorough understanding of its history, synthesis, and properties is essential for researchers and scientists working to innovate in the fields of materials science, electrochemistry, and sustainable technology.

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